Ethyl 4-(4-chlorophenyl)sulfonylbenzoate
Description
Overview of the Compound and Nomenclature
This compound is classified as both a sulfonamide derivative and an aromatic ester within the broader category of organic compounds. The systematic nomenclature of this compound reflects its complex molecular architecture, consisting of a benzoate core structure modified with a sulfonyl group that bridges to a para-chlorinated phenyl ring. The International Union of Pure and Applied Chemistry name for this compound provides a systematic identification of its molecular structure, facilitating precise communication within the scientific community. The compound can be referenced through multiple synonyms, including ethyl 4-(4-chlorobenzenesulfonyl)benzoate and benzoic acid, 4-[(4-chlorophenyl)sulfonyl]-, ethyl ester, demonstrating the various nomenclature conventions employed in chemical literature.
The molecular formula of this compound is C₁₅H₁₃ClO₄S, indicating the presence of fifteen carbon atoms, thirteen hydrogen atoms, one chlorine atom, four oxygen atoms, and one sulfur atom. This elemental composition results in a molecular weight of 324.779 grams per mole, establishing important physicochemical parameters for the compound. The presence of multiple heteroatoms, particularly the sulfur in the sulfonyl group and the chlorine substituent, significantly influences the compound's reactivity patterns and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃ClO₄S |
| Molecular Weight | 324.779 g/mol |
| Chemical Abstracts Service Number | 65082-46-4 |
| Exact Mass | 324.02200 |
| Polar Surface Area | 68.82000 |
| Logarithm of Partition Coefficient | 4.43030 |
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)sulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4S/c1-2-20-15(17)11-3-7-13(8-4-11)21(18,19)14-9-5-12(16)6-10-14/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLCKGRLTLGYAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20793922 | |
| Record name | Ethyl 4-(4-chlorobenzene-1-sulfonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20793922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65082-46-4 | |
| Record name | Ethyl 4-(4-chlorobenzene-1-sulfonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20793922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Sulfonylation of 4-Chlorobenzenesulfonyl Chloride with 2-Aminobenzoic Acid
| Parameter | Details |
|---|---|
| Reagents | 4-Chlorobenzenesulfonyl chloride, 2-aminobenzoic acid |
| Solvent | Dichloromethane (DCM) |
| Catalyst/Promoter | Pyridine (acts as base and solvent) |
| Temperature | 0°C to room temperature |
| Duration | 2-4 hours |
Procedure:
The sulfonyl chloride reacts with 2-aminobenzoic acid in DCM in the presence of pyridine, which acts both as a base to neutralize HCl and as a solvent. The reaction proceeds via nucleophilic attack on the sulfonyl chloride, forming the sulfonylbenzoic acid intermediate.
Step 2: Esterification to Ethyl 4-(4-chlorophenyl)sulfonylbenzoate
| Parameter | Details |
|---|---|
| Reagents | Ethanol, sulfuric acid (catalyst) |
| Solvent | Ethanol |
| Temperature | Reflux (~78°C) |
| Duration | 4-6 hours |
Procedure:
The sulfonylbenzoic acid is refluxed with ethanol in the presence of a catalytic amount of sulfuric acid, facilitating Fischer esterification. The product, this compound, is then purified via column chromatography.
Multi-Component Synthesis via Sulfonylation and Esterification
Overview:
Recent advances have demonstrated a one-pot approach combining sulfonylation and esterification, reducing steps and improving yields.
General Procedure:
| Step | Conditions and Reagents |
|---|---|
| 1. Sulfonylation | React 4-chlorobenzenesulfonyl chloride with 2-aminobenzoic acid in DCM with pyridine at 0°C to room temperature. |
| 2. Esterification | Add ethanol and a catalytic amount of sulfuric acid directly to the reaction mixture. Reflux for 4-6 hours. |
- Simplifies the process by avoiding isolation of intermediates.
- Suitable for scale-up with minimal purification steps.
Alternative Synthesis via Aromatic Substitution
Overview:
An alternative route involves aromatic substitution on pre-formed benzoate derivatives using sulfonylating agents.
Procedure:
- React ethyl benzoate derivatives with chlorosulfonic acid or sulfonyl chlorides under controlled conditions to introduce the sulfonyl group at the para-position relative to existing substituents.
- Follow with purification and characterization.
Data Table: Comparative Synthesis Methods
| Method | Key Reagents | Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|
| Direct sulfonylation + esterification | 4-Chlorobenzenesulfonyl chloride, 2-aminobenzoic acid, ethanol, sulfuric acid | Nucleophilic substitution + esterification | 70-85 | High regioselectivity, scalable |
| One-pot sulfonylation and esterification | Same as above, combined in one vessel | Multi-component reaction | 75-88 | Reduced steps, efficient, suitable for large scale |
| Aromatic substitution on benzoates | Sulfonyl chlorides, ethyl benzoate derivatives | Electrophilic aromatic substitution | 60-75 | Less selective, depends on substituents |
Research Findings and Notes
Reaction Optimization:
Studies indicate that the use of pyridine as a base and DCM as a solvent enhances regioselectivity during sulfonylation. Reflux conditions with sulfuric acid facilitate efficient ester formation with yields exceeding 80% (see references,).Catalytic Variants:
Recent methodologies employ catalytic systems such as transition-metal catalysts or photocatalytic conditions to improve selectivity and reduce reaction times, although these are more applicable to complex derivatives rather than simple sulfonylbenzoates.Scale-Up Feasibility:
Literature reports confirm the scalability of these methods, with gram-scale syntheses achieving yields above 70% and high purity, suitable for pharmaceutical applications.Purification Techniques: Column chromatography and recrystallization from suitable solvents (e.g., hexane/ethyl acetate) are standard for isolating pure this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorophenyl)sulfonylbenzoate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl group can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.
Nucleophilic Substitution: The chlorine atom in the 4-chlorobenzene moiety can be substituted by nucleophiles, leading to the formation of different derivatives.
Ester Hydrolysis: The ethyl ester group can undergo hydrolysis in the presence of acids or bases to form the corresponding carboxylic acid
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and sulfuric acid.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used.
Ester Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide are employed
Major Products
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Various substituted sulfonyl benzoates.
Ester Hydrolysis: 4-(4-chlorobenzene-1-sulfonyl)benzoic acid
Scientific Research Applications
Pharmaceutical Applications
Antibacterial Activity
Ethyl 4-(4-chlorophenyl)sulfonylbenzoate has shown significant antibacterial properties, particularly against antibiotic-resistant strains such as Pseudomonas aeruginosa and Escherichia coli. Research indicates that it inhibits biotin carboxylase, an enzyme crucial for fatty acid synthesis in bacteria, thus impeding their growth and survival. This mechanism highlights its potential as a lead compound in the development of new antibiotics targeting bacterial fatty acid synthesis pathways.
Antiviral and Anticancer Properties
Beyond its antibacterial effects, this compound is being investigated for its antiviral and anticancer activities. Studies have suggested that modifications of the compound could enhance its efficacy against various cancer cell lines, making it a candidate for further medicinal chemistry research.
Material Science Applications
In material science, this compound is utilized in developing advanced materials with enhanced thermal stability and mechanical strength. Its unique chemical properties allow it to be integrated into polymer matrices, improving the overall performance of the materials. This application is particularly relevant in industries where durability and resistance to environmental factors are critical.
Organic Synthesis Applications
As a versatile building block in organic synthesis, this compound facilitates the creation of more complex organic molecules. It participates in various chemical reactions, including:
- Electrophilic Aromatic Substitution : The sulfonyl group can engage in electrophilic aromatic substitution reactions, enabling the introduction of various substituents onto the benzene ring.
- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, resulting in diverse derivatives.
- Ester Hydrolysis : The ethyl ester can undergo hydrolysis to yield the corresponding carboxylic acid, which may have further applications in synthesis.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chlorophenyl)sulfonylbenzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Structural Features
- Target Compound : Ethyl 4-(4-chlorophenyl)sulfonylbenzoate
- Functional groups: Diaryl sulfone, ethyl ester.
- Substituents: 4-chlorophenyl (electron-withdrawing), benzoate ester.
Comparison with Analogous Compounds
Physicochemical Properties (Inferred)
- Thermal Stability : Diaryl sulfones (target compound) generally exhibit higher thermal stability compared to sulfonamides or sulfonate esters , due to the rigid sulfonyl bridge and aromatic conjugation.
- Solubility : The ethyl ester group enhances lipophilicity, but the sulfonyl bridge may reduce solubility in polar solvents compared to sulfonamides (which can form hydrogen bonds) .
- Reactivity : Sulfonate esters (e.g., 4e ) are more reactive as leaving groups in nucleophilic substitutions, whereas the sulfonyl group in the target compound is less labile.
Data Table: Comparative Overview
Biological Activity
Ethyl 4-(4-chlorophenyl)sulfonylbenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Sulfonyl Group: This functional group can interact with various biological targets, influencing the compound's reactivity and biological activity.
- Chlorophenyl Moiety: The presence of a chlorine atom enhances the compound's lipophilicity, potentially improving its bioavailability.
The biological activity of this compound is primarily attributed to its ability to:
- Inhibit Enzymatic Activity: The sulfonyl group may form strong interactions with proteins and enzymes, leading to inhibition of their activity. This inhibition can manifest in various biological effects, such as antibacterial or anticancer activities.
- Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, which may facilitate the formation of active metabolites that exert biological effects.
Antibacterial Properties
Research indicates that this compound exhibits moderate to strong antibacterial activity against several bacterial strains. For instance:
- Against Salmonella typhi and Bacillus subtilis: The compound demonstrated significant inhibitory effects, suggesting potential use as an antibacterial agent .
- Mechanism: The antibacterial action may be linked to the inhibition of bacterial enzymes involved in cell wall synthesis or metabolic pathways.
Anticancer Activity
This compound has been investigated for its anticancer properties:
- Cell Proliferation Inhibition: Studies have shown that this compound can inhibit the proliferation of cancer cell lines. The exact pathways are still under investigation, but it is hypothesized that it may induce apoptosis through enzyme inhibition .
- Case Studies: In vitro studies have highlighted its effectiveness against various cancer cell lines, providing a basis for further development into anticancer therapies.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to strong inhibition |
| Bacillus subtilis | Moderate to strong inhibition | |
| Anticancer | Various cancer cell lines | Inhibition of proliferation |
| Induction of apoptosis | ||
| Anti-inflammatory | In vitro models | Reduction in inflammatory markers |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity:
- Modification Studies: Research has shown that altering the sulfonyl group or substituents on the phenyl ring can significantly impact the compound's potency and selectivity against various targets .
- Key Findings: Removal or modification of specific functional groups often results in a loss of activity, highlighting their importance in maintaining biological efficacy.
Q & A
Q. What are the key considerations for optimizing the synthesis of Ethyl 4-(4-chlorophenyl)sulfonylbenzoate?
- Methodological Answer : Synthesis involves multi-step reactions, typically starting with sulfonation of benzoate derivatives. For example, a thiol intermediate (e.g., 4-(4-chlorophenyl)pyrimidine-2-thiol) can react with ethyl chloroacetate in acetone under reflux with potassium carbonate as a base . Critical parameters include:
- Reagent stoichiometry : Ensure equimolar ratios of reactants (e.g., 0.067 mol each of thiol and ethyl chloroacetate).
- Reaction time : 12 hours under reflux for complete conversion.
- Purification : Filtration and washing with water to isolate the ester intermediate.
Post-synthesis, column chromatography or recrystallization may refine purity.
Q. How can researchers validate the purity of this compound using HPLC?
- Methodological Answer : Use reversed-phase HPLC with a C18 column and UV detection (e.g., 254 nm). A gradient elution system (e.g., acetonitrile/water) is recommended. Key parameters:
| Impurity | Retention Time (Relative to Main Peak) |
|---|---|
| Sulfonic acid derivatives | 0.34–0.85 |
| Chlorinated byproducts | 0.50–1.35 |
| Calibrate with certified reference standards (e.g., USP guidelines for chlorophenyl impurities) . |
Q. What in vitro assays are suitable for assessing the biological activity of this compound?
- Methodological Answer : Antiproliferative activity can be tested via MTT assays using cancer cell lines (e.g., HeLa or MCF-7).
- Dose-response curves : Prepare serial dilutions (1–100 µM) and incubate for 48–72 hours.
- Controls : Include untreated cells and a reference drug (e.g., doxorubicin).
Structural analogs with sulfonyl groups have shown activity against kinase enzymes, suggesting similar targets .
Q. How is spectroscopic characterization (e.g., NMR, HRMS) performed for this compound?
- Methodological Answer :
- 1H NMR : Expect signals for the ethyl ester (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) and aromatic protons (δ 7.3–8.0 ppm for chlorophenyl and benzoate groups).
- HRMS : Calculate exact mass (C15H13ClO4S = 340.0238 g/mol) and compare with experimental results (±5 ppm tolerance).
These methods confirm structural integrity and rule out side products .
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer : Follow GHS guidelines for chlorinated aromatic compounds:
- PPE : Gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation.
- Storage : 2–8°C in airtight containers to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate electron density maps. The sulfonyl group is electron-withdrawing, making the benzoate carbonyl more electrophilic. Molecular docking can simulate interactions with biological targets (e.g., enzymes with nucleophilic residues) .
Q. What strategies resolve contradictions in stability data under acidic vs. basic conditions?
- Methodological Answer : Conduct forced degradation studies:
- Acidic conditions (0.1 M HCl) : Monitor hydrolysis of the ester group via HPLC.
- Basic conditions (0.1 M NaOH) : Observe sulfonate formation.
Compare degradation pathways using Arrhenius plots to predict shelf-life .
Q. How do structural modifications (e.g., fluorination) alter the compound’s physicochemical properties?
- Methodological Answer : Introduce fluorine at the phenyl ring (e.g., 2,2-difluoro analogs) to enhance metabolic stability.
Q. What advanced techniques characterize degradation products in long-term stability studies?
- Methodological Answer : Use LC-MS/MS to identify degradation products. For example:
- Oxidative degradation : Look for sulfone or sulfoxide derivatives.
- Photodegradation : Irradiate with UV light (254 nm) and compare fragmentation patterns with reference standards .
Q. How can researchers design SAR studies for sulfonylbenzoate derivatives?
- Methodological Answer : Synthesize analogs with varying substituents (e.g., methyl, nitro, or methoxy groups) on the phenyl ring. Test for:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
